2-(Chlorodifluoromethoxy)nitrobenzene
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Overview
Description
2-(Chlorodifluoromethoxy)nitrobenzene is an organic compound with the molecular formula C7H4ClF2NO3. It is characterized by the presence of a nitro group (-NO2) and a chlorodifluoromethoxy group (-OCHF2) attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorodifluoromethoxy)nitrobenzene typically involves a multi-step process. One common method includes the nitration of chlorodifluoromethoxybenzene. The nitration reaction is carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at a controlled temperature to introduce the nitro group into the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Chlorodifluoromethoxy)nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chlorodifluoromethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in an appropriate solvent.
Major Products Formed
Reduction: 2-(Aminodifluoromethoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chlorodifluoromethoxy)nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chlorodifluoromethoxy)nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorodifluoromethoxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and interaction with molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Chlorodifluoromethoxy)-2-fluoro-4-nitrobenzene: Similar structure with an additional fluorine atom.
4-(Chlorodifluoromethoxy)nitrobenzene: Positional isomer with the nitro group at a different position on the benzene ring
Uniqueness
2-(Chlorodifluoromethoxy)nitrobenzene is unique due to the specific positioning of the nitro and chlorodifluoromethoxy groups, which influence its chemical reactivity and potential applications. The presence of both electron-withdrawing groups (nitro and chlorodifluoromethoxy) makes it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXFKTUASDPYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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